PEG Spacer Length: 11 Units Provide a Distinct Molecular Weight and Hydrodynamic Radius Relative to Shorter (PEG4, PEG8) and Longer (PEG12) Linkers
Propargyl-PEG11-amine (MW 539.66 g/mol) occupies a precise intermediate position in the propargyl-PEG-amine series. Compared to the shorter Propargyl-PEG8-amine (MW 407.50 g/mol), the PEG11 variant provides a 32.4% increase in molecular weight and a correspondingly greater hydrodynamic radius, which can be critical for spanning the distance between target protein and E3 ligase binding sites in PROTAC design . Relative to the longer Propargyl-PEG12-amine (MW 583.71 g/mol), Propargyl-PEG11-amine is 7.5% smaller by mass, offering a distinct balance between flexibility and steric control .
| Evidence Dimension | Molecular Weight and PEG Units |
|---|---|
| Target Compound Data | MW 539.66 g/mol (11 PEG units) |
| Comparator Or Baseline | Propargyl-PEG8-amine: MW 407.50 g/mol (8 units); Propargyl-PEG12-amine: MW 583.71 g/mol (12 units) |
| Quantified Difference | MW difference: +32.4% vs PEG8; -7.5% vs PEG12 |
| Conditions | Calculated from molecular formula; consistent across vendor specifications (AxisPharm, BOC Sciences) |
Why This Matters
The specific PEG length governs the linker's reach and conformational freedom, directly impacting ternary complex stability and degradation efficiency in PROTAC applications.
